FliZ is primarily sourced from Escherichia coli, a model organism widely used in microbiology and molecular biology. It belongs to the family of transcriptional regulators and is categorized under the class of proteins that respond to environmental signals, thereby modulating gene expression in response to changes in cellular conditions.
FliZ protein can be synthesized using various methods, including:
For cell-free synthesis, optimized kits, such as those based on HeLa cell lysates, can yield high amounts of FliZ with proper post-translational modifications . In vivo methods typically involve using plasmid vectors that contain strong promoters for high-level expression.
The molecular structure of FliZ has been characterized through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. FliZ typically exhibits a dimeric structure, which is crucial for its function as a transcriptional regulator.
Structural studies reveal that FliZ binds to specific DNA sequences within the flagellar operon, influencing gene transcription. The protein's structural motifs include helix-turn-helix domains that facilitate DNA binding.
FliZ participates in several biochemical reactions primarily involving:
The interaction between FliZ and DNA can be studied using electrophoretic mobility shift assays (EMSAs), which allow researchers to observe how changes in environmental conditions affect binding affinity.
FliZ functions by recognizing specific DNA sequences adjacent to target genes involved in flagellar synthesis. Upon binding, it can either activate or repress transcription depending on the presence of other regulatory factors.
Quantitative modeling approaches have demonstrated that FliZ's activity is influenced by ribosome occupancy and translation initiation rates, highlighting its role in integrating translational control with transcriptional regulation .
FliZ is generally soluble in aqueous buffers at physiological pH. Its stability can vary based on environmental conditions such as temperature and ionic strength.
Chemically, FliZ is sensitive to changes in pH and temperature, which can affect its conformation and activity. The protein's interactions with ligands or other proteins are typically characterized by non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
FliZ protein has significant applications in various fields:
Research on FliZ not only contributes to fundamental microbiological knowledge but also aids in developing novel biotechnological applications aimed at manipulating bacterial behavior for industrial or therapeutic purposes.
FliZ belongs to a specialized class of bacterial regulatory proteins characterized by a conserved integrase-like DNA-binding domain within its C-terminal region. This domain shares significant homology with the catalytic core of bacteriophage integrases, featuring a winged-helix structure with conserved arginine residues critical for DNA contact [4] [5]. Despite low primary sequence conservation across Enterobacteriaceae (~25% identity between Salmonella and Xenorhabdus orthologs), the tertiary structure remains evolutionarily constrained. AlphaFold predictions and experimental validations confirm that the integrase domain maintains a conserved ββααβ fold, enabling sequence-specific DNA interactions even in highly divergent species [5] [10].
A second key structural feature is the central coiled-coil domain, typically spanning 30–50 residues. This domain exhibits unconventional conservation patterns: While amino acid sequences diverge rapidly, the length and position of coiled-coil segments remain strikingly preserved. Computational analyses reveal that >90% of FliZ orthologs retain coiled-coil domains between residues 80–130, suggesting structural rather than sequence-based selective pressure. This mirrors conservation patterns observed in synaptonemal complex proteins, where coiled-coil architecture governs protein-protein interactions essential for macromolecular assembly [2] [9].
Table 1: Evolutionary Conservation of FliZ Structural Domains in Enterobacteriaceae
Domain | Position (aa) | Conservation Feature | Functional Significance |
---|---|---|---|
Integrase-like | 150–220 | Conserved R108 residue (σ⁽S⁾-like contact) | DNA binding specificity |
Coiled-coil | 80–130 | Length stability (Δ<5% across species) | Protein oligomerization |
N-terminal | 1–50 | High divergence (>60% variability) | Regulatory partner recruitment |
Phylogenetic analysis indicates that FliZ is restricted to Enterobacteriaceae, with no orthologs detected in non-flagellated bacteria. This lineage-specific distribution correlates with its coevolution with the FlhD₄C₂-dependent flagellar regulatory hierarchy [1] [5].
FliZ is encoded within the conserved fliAZY operon, a class II flagellar regulon component directly activated by the FlhD₄C₂ master regulator. The operon organization is universally maintained as fliA (σ²⁸) → fliZ → fliY (cystine-binding periplasmic protein), with intergenic regions of <15 bp ensuring coregulated expression [1] [8]. Crucially, fliA and fliZ share overlapping promoters: The fliA promoter (P˅(class2)) initiates σ⁷⁰-dependent transcription upstream of fliA, while a downstream promoter (P˅(class3)) within fliA drives σ²⁸-dependent expression of fliZ and fliY. This arrangement creates a transcriptional coupling mechanism where FliZ expression requires prior σ²⁸ synthesis [1] [3].
Deletion studies demonstrate that disrupting the fliAZY locus abolishes FliZ production and impairs flagellar assembly at intermediate stages. However, fliZ-specific complementation restores motility, confirming its indispensable role independent of σ²⁸ [1] [8]. The operon also harbors post-transcriptional regulatory elements: A stem-loop structure in the fliA-fliZ intergenic region modulates ribosome access, creating hierarchical protein expression levels (σ²⁸ > FliZ > FliY) despite transcriptional coupling [5].
Table 2: Genomic Organization of the fliAZY Operon
Gene | Promoter Type | Regulator | Protein Function | Expression Hierarchy |
---|---|---|---|---|
fliA | P˅(class2) | FlhD₄C₂/σ⁷⁰ | Flagellar sigma factor σ²⁸ | Primary (high level) |
fliZ | P˅(class3) | σ²⁸ | Transcriptional modulator | Secondary (moderate level) |
fliY | P˅(class3) | σ²⁸ | Cystine transport | Tertiary (low level) |
FliZ functions as a sequence-specific DNA-binding protein through its C-terminal integrase-like domain. Electrophoretic mobility shift assays (EMSAs) and DNase I footprinting reveal that FliZ binds conserved AT-rich sequences resembling the extended −10 promoter elements of σ⁽S⁾-dependent genes. The core recognition motif is defined as 5’-TCTATACTTAA-3’, with the arginine residue R108 (structurally analogous to K173 in σ⁽S⁾) making critical contacts with the cytosine at position −13 [4] [10]. This enables FliZ to antagonize σ⁽S⁾-dependent transcription by sterically blocking RNA polymerase holoenzyme formation [4].
Beyond σ⁽S⁾ promoter mimicry, FliZ also targets flagellar regulatory sequences. In Xenorhabdus, FliZ directly binds the flhDC promoter at a site containing a degenerate −10 element (5’-TATAAT-3’), activating its expression through a positive feedback loop [5]. This dual targeting capability arises from conformational flexibility in the integrase domain: Helix α3 undergoes a 15° rotation upon binding AT-rich sequences, allowing adaptation to distinct DNA geometries [4] [10]. Structural studies show that DNA bending accompanies FliZ binding, with distortion angles of 35°–50° facilitating protein-DNA contacts [10].
Table 3: DNA-Binding Specificity of FliZ
Target Sequence | Consensus Motif | Biological Role | Binding Affinity (K_d) |
---|---|---|---|
σ⁽S⁾-dependent promoters | TCTATACTTAA | Repression of stationary-phase genes | 25 nM |
flhDC promoter | TATAAT + AT-rich flank | Activation of flagellar master operon | 40 nM |
Hemolysin promoters (xaxAB, xhlBA) | AATATTTT | Virulence upregulation | 60 nM |
Notably, promoter activity is not required for FliZ binding, as evidenced by its repression of the nlpC-ydiV locus via a non-promoter site. This highlights its role as a multifunctional DNA-binding modulator coordinating flagellar assembly, virulence, and lifestyle transitions [4] [5].
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